molecular formula C10H20N4 B1601841 Guanidine, N-cyano-N'-octyl- CAS No. 60852-95-1

Guanidine, N-cyano-N'-octyl-

Cat. No.: B1601841
CAS No.: 60852-95-1
M. Wt: 196.29 g/mol
InChI Key: WFEDZBNCQAAAFK-UHFFFAOYSA-N
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Description

N-Cyano-N’'-octylguanidine is an organic compound with the molecular formula C₁₀H₂₀N₄ It is a member of the guanidine family, characterized by the presence of a cyano group (–CN) and an octyl group (–C₈H₁₇) attached to the guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Cyano-N’'-octylguanidine can be synthesized through the reaction of n-octylamine hydrochloride with sodium dicyanamide in toluene under reflux conditions. The reaction typically proceeds in two stages:

Industrial Production Methods: Industrial production methods for N-Cyano-N’'-octylguanidine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Cyano-N’'-octylguanidine undergoes various chemical reactions, including:

    Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The guanidine moiety can react with carbonyl compounds to form heterocyclic structures.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Cyano-N’'-octylguanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Cyano-N’'-octylguanidine involves its interaction with cellular targets. It has been shown to interfere with cellular metabolism and signaling pathways. Specifically, it inhibits nicotinamide phosphoribosyl transferase and NF-κB signaling, leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-Cyano-N’'-octylguanidine is unique due to its specific structural features, such as the octyl group, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring hydrophobic interactions and membrane permeability.

Properties

IUPAC Name

1-cyano-2-octylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N4/c1-2-3-4-5-6-7-8-13-10(12)14-9-11/h2-8H2,1H3,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFEDZBNCQAAAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C(N)NC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80570337
Record name N-Cyano-N''-octylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60852-95-1
Record name N-Cyano-N''-octylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80570337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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